Cas no 899981-02-3 (N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a specialized organic compound featuring a naphthyridine core functionalized with a carboxamide group and a chlorophenyl substituent. Its structural configuration confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or active moiety in drug discovery. The presence of the 1,8-naphthyridine scaffold suggests possible applications in antimicrobial or kinase inhibitor development, while the chlorophenyl group may enhance binding affinity in target interactions. The compound's well-defined heterocyclic framework offers synthetic versatility for further derivatization. Careful handling is advised due to the reactive functional groups. Analytical characterization typically includes HPLC, NMR, and mass spectrometry to ensure purity and structural integrity.
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide structure
899981-02-3 structure
Product name:N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS No:899981-02-3
MF:C16H12ClN3O2
MW:313.738382339478
CID:5500939

N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1,8-Naphthyridine-3-carboxamide, N-(2-chlorophenyl)-1,2-dihydro-1-methyl-2-oxo-
    • N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
    • Inchi: 1S/C16H12ClN3O2/c1-20-14-10(5-4-8-18-14)9-11(16(20)22)15(21)19-13-7-3-2-6-12(13)17/h2-9H,1H3,(H,19,21)
    • InChI Key: GASXQJZDLVIHQD-UHFFFAOYSA-N
    • SMILES: N1(C)C2C(=CC=CN=2)C=C(C(NC2=CC=CC=C2Cl)=O)C1=O

N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2752-0143-25mg
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2752-0143-20mg
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2752-0143-1mg
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2752-0143-10μmol
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2752-0143-2μmol
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2752-0143-20μmol
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2752-0143-2mg
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2752-0143-5mg
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2752-0143-30mg
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2752-0143-4mg
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
899981-02-3 90%+
4mg
$66.0 2023-05-16

Additional information on N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Introduction to N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 899981-02-3)

N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, identified by its CAS number 899981-02-3, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The naphthyridine core, a fused bicyclic system consisting of a pyridine and a pyrimidine ring, is known for its versatility in medicinal chemistry. The presence of a chlorophenyl group and a carboxamide moiety further enhances its pharmacological profile, making it a promising candidate for various therapeutic interventions.

The compound's structure is characterized by a highly conjugated system, which contributes to its stability and reactivity. The 2-chlorophenyl substituent introduces electronic and steric effects that can influence the molecule's interactions with biological targets. This feature is particularly valuable in the design of selective inhibitors and agonists. Additionally, the 1-methyl-2-oxo-1,2-dihydro group adds another layer of complexity, enabling diverse chemical modifications and functionalizations.

In recent years, there has been growing interest in naphthyridine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The carboxamide functional group, in particular, has been shown to enhance binding affinity and selectivity towards specific protein targets. This has led to the development of novel naphthyridine-based drugs that exhibit improved pharmacokinetic properties.

One of the most compelling aspects of N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to design molecules with enhanced efficacy and reduced toxicity. For instance, studies have demonstrated that modifications at the 2-chlorophenyl position can significantly alter the compound's pharmacological profile. This flexibility allows chemists to fine-tune the molecule's properties to meet specific therapeutic requirements.

The compound's relevance is further underscored by its incorporation into various research programs aimed at developing new therapeutic agents. Its unique combination of structural features makes it an attractive candidate for further exploration. By understanding its chemical behavior and biological interactions, scientists can unlock new possibilities for treating complex diseases.

The synthesis of N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of key intermediates such as 2-chlorobenzaldehyde and 1-methylpyridine derivatives. These intermediates are then coupled using condensation reactions to form the naphthyridine core. Subsequent functionalization steps introduce the carboxamide group and other necessary substituents.

The synthetic route also emphasizes the importance of purification techniques to ensure high yields and purity of the final product. Chromatographic methods such as column chromatography are commonly employed to isolate the desired compound from reaction mixtures. Advanced spectroscopic techniques like NMR and mass spectrometry are used to confirm the structure of N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, providing critical insights into its molecular architecture.

In terms of biological activity, preliminary studies have shown that N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits promising interactions with various biological targets. For example, it has been found to inhibit certain enzymes involved in cancer cell proliferation. Additionally, its ability to modulate neurotransmitter receptors suggests potential applications in treating neurological disorders.

The compound's mechanism of action is an area of active investigation. Researchers are exploring how it interacts with target proteins at the molecular level to elicit its effects. Understanding these interactions can provide valuable insights into developing more effective drugs with fewer side effects. Computational modeling techniques are being employed to predict binding affinities and optimize drug design.

The development of novel pharmaceuticals relies heavily on collaborations between chemists, biologists, and pharmacologists. N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide serves as a testament to this interdisciplinary approach. Its synthesis and characterization are prime examples of how synthetic chemistry can drive innovation in drug discovery.

The future prospects for this compound are bright given its diverse range of potential applications. Ongoing research aims to expand its therapeutic index by optimizing its chemical structure through rational drug design principles. As our understanding of biological systems continues to grow, so too will our ability to harness compounds like N-(2-chlorophenyl)-1-methyl-2-oxyo 12 dihydro 18 naphthyridine 3 carboxamide (CAS No. strong> strong> strong> strong> strong> p>

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